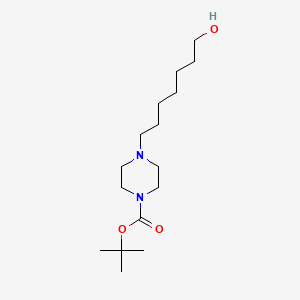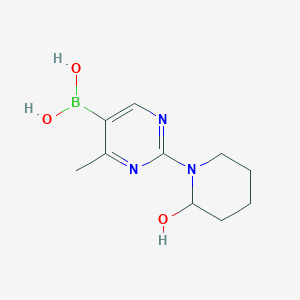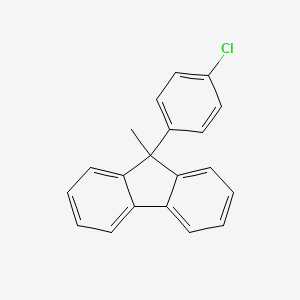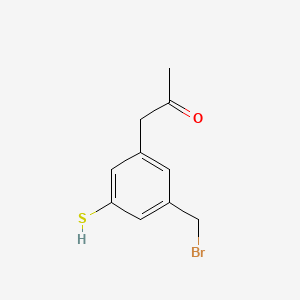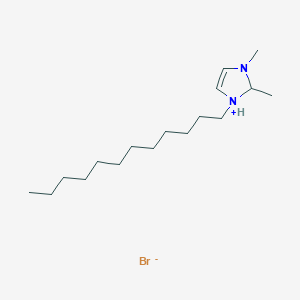
1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide is a type of ionic liquid with the molecular formula C17H33BrN2 and a molecular weight of 345.36 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications. It is characterized by a long dodecyl chain attached to the imidazolium ring, which imparts hydrophobic properties, while the bromide ion provides ionic conductivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-dodecyl bromide with 2,3-dimethylimidazole under reflux conditions in an organic solvent such as acetonitrile . The reaction is usually carried out in the presence of a base like potassium carbonate to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified through recrystallization or column chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or nitrate through ion exchange reactions.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation and Reduction: These reactions may require specific catalysts and controlled conditions to proceed efficiently.
Major Products:
Substitution Reactions: The major products are the corresponding imidazolium salts with different anions.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic nature and thermal stability.
Biology: Investigated for its antimicrobial properties against a wide range of bacteria and fungi.
Industry: Utilized in chemical separations, electrochemistry, and as a component in functional materials.
Mecanismo De Acción
The mechanism by which 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can disrupt microbial cell membranes, leading to antimicrobial activity . In chemical reactions, the ionic nature facilitates the stabilization of transition states and intermediates, enhancing reaction rates and selectivity .
Comparación Con Compuestos Similares
- 1-dodecyl-3-methylimidazolium chloride
- 1,3-bis(octyloxycarbonylmethyl)imidazolium chloride
- 1-dodecyloxycarbonylmethyl-3-methyloxycarbonylmethylimidazolium chloride
Uniqueness: 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide is unique due to its specific combination of a long dodecyl chain and the imidazolium ring, which imparts both hydrophobic and ionic properties. This makes it particularly effective in applications requiring both solubility in organic solvents and ionic conductivity .
Propiedades
Número CAS |
61546-10-9 |
|---|---|
Fórmula molecular |
C17H35BrN2 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
1-dodecyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C17H34N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-19-16-15-18(3)17(19)2;/h15-17H,4-14H2,1-3H3;1H |
Clave InChI |
CFBOYJMSITUWSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[NH+]1C=CN(C1C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


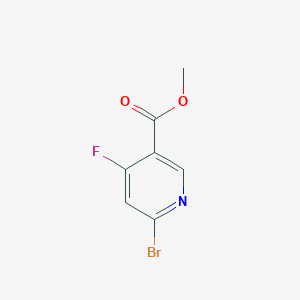

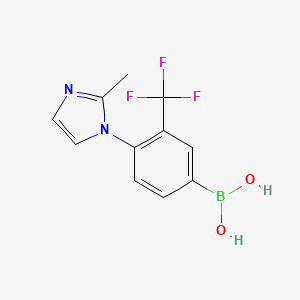
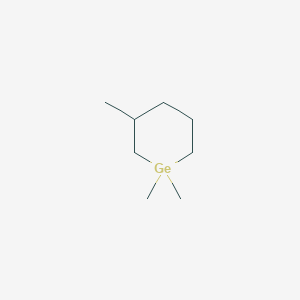
![4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14076496.png)
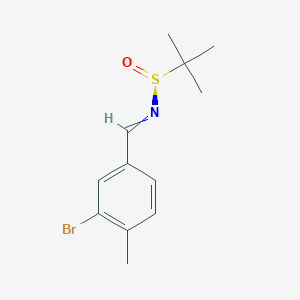
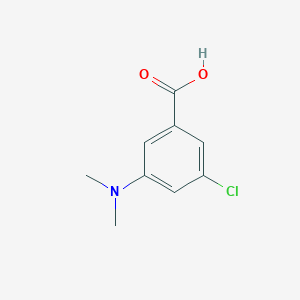
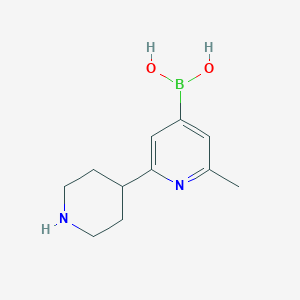
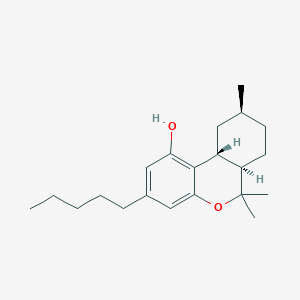
![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)
